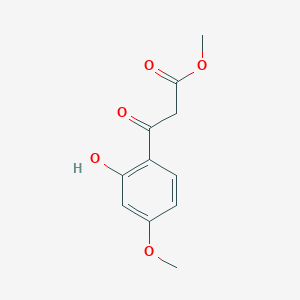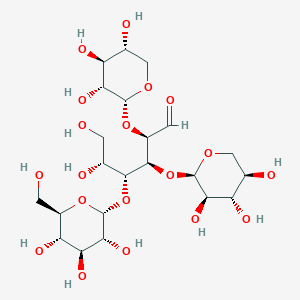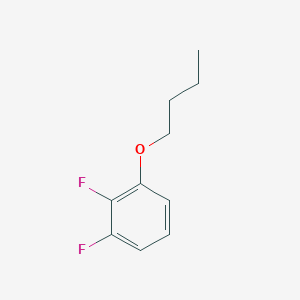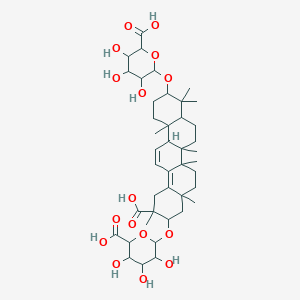
Glpsd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. It is involved in several signaling pathways, such as the Wnt/β-catenin, insulin, and PI3K/Akt pathways. GSK-3 is a promising drug target for several diseases, including cancer, Alzheimer's disease, diabetes, and bipolar disorder. One of the GSK-3 inhibitors that have gained attention in recent years is the glycogen synthase kinase-3β inhibitor (GSK-3β inhibitor or Glpsd).
Mécanisme D'action
Glpsd is a potent and selective inhibitor of Glpsdβ. It binds to the ATP-binding pocket of the enzyme and prevents its activity. Glpsdβ is involved in the phosphorylation of several downstream targets, including β-catenin, glycogen synthase, and tau protein. By inhibiting Glpsdβ, Glpsd can modulate these pathways and affect various cellular processes.
Effets Biochimiques Et Physiologiques
Glpsd has been shown to have several biochemical and physiological effects in vitro and in vivo. It can induce the differentiation of neuronal stem cells into dopaminergic neurons, which are lost in Parkinson's disease. Glpsd can also reduce the production of pro-inflammatory cytokines in macrophages and microglia, which are involved in various inflammatory diseases. In addition, Glpsd can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Glpsd has several advantages for lab experiments. It is a well-characterized and selective inhibitor of Glpsdβ, which makes it a useful tool for studying the role of Glpsdβ in various cellular processes. Glpsd is also stable and easy to handle, which simplifies its use in experiments. However, Glpsd has some limitations. It is a synthetic molecule, which may limit its availability and increase its cost. In addition, Glpsd may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of Glpsd. One direction is to investigate its therapeutic potential in various diseases, such as Alzheimer's disease, cancer, and diabetes. Another direction is to study its role in stem cell differentiation and tissue regeneration. Furthermore, the development of new Glpsd inhibitors with improved selectivity and pharmacokinetic properties is an important area of research. Finally, the elucidation of the crystal structure of Glpsd bound to Glpsdβ can provide valuable insights into its mechanism of action and aid in the design of new inhibitors.
Conclusion
Glpsd is a promising Glpsdβ inhibitor with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for the study of Glpsd, which can provide valuable insights into its therapeutic potential and aid in the development of new Glpsd inhibitors.
Méthodes De Synthèse
Glpsd is a synthetic molecule that was developed by modifying the structure of the natural product hymenialdisine. It was first synthesized by the group of Professor Koji Nakanishi at Columbia University in 2002. The synthesis involves several steps, including the protection and deprotection of functional groups, the coupling of building blocks, and the purification of the final product.
Applications De Recherche Scientifique
Glpsd has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in various preclinical models. Glpsd has also been investigated for its role in stem cell differentiation, insulin signaling, and circadian rhythm regulation.
Propriétés
Numéro CAS |
139163-13-6 |
|---|---|
Nom du produit |
Glpsd |
Formule moléculaire |
C42H62O16 |
Poids moléculaire |
822.9 g/mol |
Nom IUPAC |
6-[[11-carboxy-10-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H62O16/c1-37(2)20-10-13-42(7)21(39(20,4)12-11-22(37)55-34-28(47)24(43)26(45)30(57-34)32(49)50)9-8-18-19-16-40(5,36(53)54)23(17-38(19,3)14-15-41(18,42)6)56-35-29(48)25(44)27(46)31(58-35)33(51)52/h8-9,20-31,34-35,43-48H,10-17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54) |
Clé InChI |
ARPNYYIWKXHRTH-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)O)C)C=CC5=C6CC(C(CC6(CCC53C)C)OC7C(C(C(C(O7)C(=O)O)O)O)O)(C)C(=O)O)C)C |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)O)C)C=CC5=C6CC(C(CC6(CCC53C)C)OC7C(C(C(C(O7)C(=O)O)O)O)O)(C)C(=O)O)C)C |
Synonymes |
GLPSD glyyunnanprosapogenin D |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



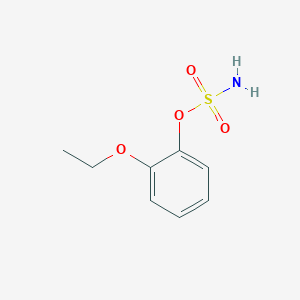
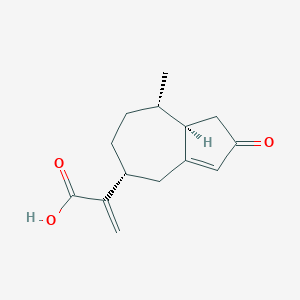
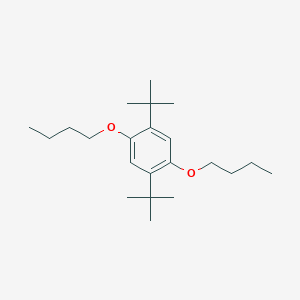
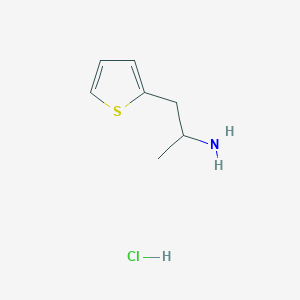
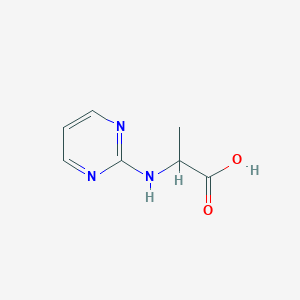
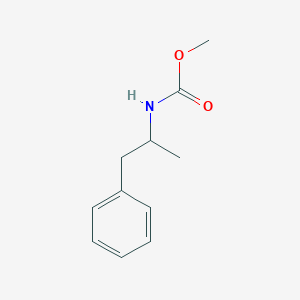
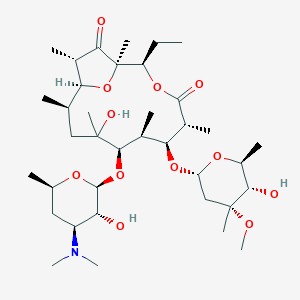
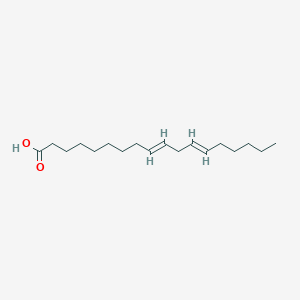
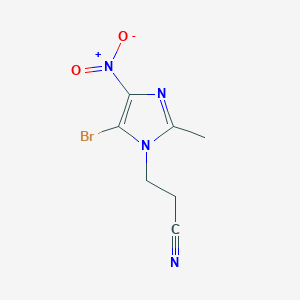
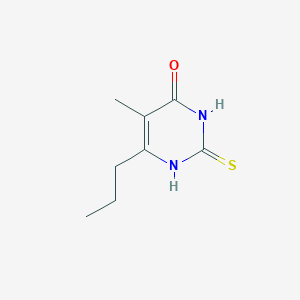
![1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-](/img/structure/B164024.png)
